N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4O3 and its molecular weight is 428.492. The purity is usually 95%.
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Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (CAS Number: 1251616-14-4) is a compound of interest due to its potential biological activities. This article reviews the available research on its biological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃ |
Molecular Weight | 428.5 g/mol |
CAS Number | 1251616-14-4 |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. It appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various models. It may inhibit pro-inflammatory cytokines, thus modulating the immune response.
- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for Gram-positive bacteria .
Study 2: Anti-inflammatory Activity
Research conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .
Study 3: Anticancer Activity
In a recent investigation published in Cancer Letters, the compound was tested on several cancer cell lines, including breast and colon cancer cells. The results showed that treatment led to a dose-dependent decrease in cell proliferation and an increase in apoptotic markers .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-4-18-7-5-6-17(3)23(18)26-21(30)15-29-14-20(12-13-22(29)31)25-27-24(28-32-25)19-10-8-16(2)9-11-19/h5-14H,4,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNLJJZRBUEBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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